molecular formula C8H4F2O2 B1585690 3,4-Difluorophenylglyoxal hydrate CAS No. 79784-34-2

3,4-Difluorophenylglyoxal hydrate

Cat. No.: B1585690
CAS No.: 79784-34-2
M. Wt: 170.11 g/mol
InChI Key: VZRYIZGMQICGSF-UHFFFAOYSA-N
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Description

3,4-Difluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H6F2O3. It is a derivative of phenylglyoxal, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its reactivity and is used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorophenylglyoxal hydrate typically involves the fluorination of phenylglyoxal. One common method is the direct fluorination of phenylglyoxal using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available fluorobenzene derivatives. The process includes steps such as nitration, reduction, and subsequent oxidation to introduce the glyoxal functional group. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of difluorobenzoic acids.

    Reduction: Formation of difluorophenyl alcohols.

    Substitution: Formation of various substituted phenylglyoxal derivatives.

Scientific Research Applications

3,4-Difluorophenylglyoxal hydrate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving glyoxal derivatives.

    Medicine: Research into potential pharmaceutical applications, including the development of enzyme inhibitors and other therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 3,4-Difluorophenylglyoxal hydrate involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the glyoxal group, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies to investigate enzyme interactions and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenylglyoxal: The parent compound without fluorine substitution.

    2,4-Difluorophenylglyoxal: A positional isomer with fluorine atoms at the 2 and 4 positions.

    3,5-Difluorophenylglyoxal: Another isomer with fluorine atoms at the 3 and 5 positions.

Uniqueness

3,4-Difluorophenylglyoxal hydrate is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological interactions. The 3 and 4 positions on the benzene ring provide a distinct electronic environment, making this compound particularly useful in studies requiring precise control over reactivity and selectivity.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRYIZGMQICGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000729
Record name (3,4-Difluorophenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79784-34-2
Record name Benzeneacetaldehyde, 3,4-difluoro-alpha-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Difluorophenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
3,4-Difluorophenylglyoxal hydrate
Reactant of Route 5
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Reactant of Route 6
3,4-Difluorophenylglyoxal hydrate

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